molecular formula C12H18Br2S B143100 2,5-Dibromo-3-octylthiophene CAS No. 149703-84-4

2,5-Dibromo-3-octylthiophene

Cat. No. B143100
M. Wt: 354.15 g/mol
InChI Key: PJGBSUPPENVFAD-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-octylthiophene is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocycles. The compound features an octyl group attached to the thiophene ring, which may influence its solubility and electronic properties. While the provided papers do not directly discuss 2,5-Dibromo-3-octylthiophene, they do provide insights into the synthesis and properties of related dibromothiophene derivatives.

Synthesis Analysis

The synthesis of dibromothiophene derivatives is well-documented in the literature. For instance, a one-pot reaction involving the oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes with Br2 reagent has been reported to yield 3,4-diaryl-2,5-dibromothiophenes in excellent yields . This method could potentially be adapted for the synthesis of 2,5-Dibromo-3-octylthiophene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dibromothiophene derivatives is characterized by the presence of bromine atoms, which can significantly affect the electronic structure and reactivity of the thiophene ring. The X-ray single-crystal structure study of dibromo-dithiophenes has revealed the influence of different functional groups on the degree of π-conjugation and molecular packing . These findings are relevant for understanding the structural aspects of 2,5-Dibromo-3-octylthiophene, as the presence of bromine atoms and the octyl substituent would similarly impact its molecular structure.

Chemical Reactions Analysis

Dibromothiophenes are versatile building blocks in organic synthesis. They can undergo various chemical reactions, such as the Suzuki coupling reaction, to prepare more complex thiophene derivatives . The reactivity of 2,5-Dibromo-3-octylthiophene would likely be similar, allowing for its use in the synthesis of a wide range of thiophene-based materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromothiophene derivatives are influenced by their molecular structure. The presence of alkyl substituents, such as the octyl group in 2,5-Dibromo-3-octylthiophene, can affect properties like solubility and electronic absorption. For example, the effect of octyl substituents on the electronic absorption of annelated beta-trithiophenes was found to be negligible compared to the effect of helical distortion . This suggests that the octyl group in 2,5-Dibromo-3-octylthiophene may not significantly alter its electronic properties, but could improve its solubility in organic solvents.

Scientific Research Applications

Polymerization and Material Properties

  • 2,5-Dibromo-3-octylthiophene is utilized in the polymerization process to create polythiophenes with specific properties. Research by Bahri‐Laleh et al. (2014) focused on understanding the mechanism of polymerization via the GRIM method, highlighting the role of catalysts in producing regioregular poly-3-butylthiophene, which is closely related to 2,5-Dibromo-3-octylthiophene (Bahri‐Laleh et al., 2014).

Synthesis of Block Copolythiophenes

  • The compound is also important in the synthesis of block copolythiophenes. Ohshimizu & Ueda (2008) demonstrated the successful preparation of well-controlled rod−rod block copolymers using 2,5-Dibromo-3-octylthiophene, highlighting its role in creating structured polymers with specific properties (Ohshimizu & Ueda, 2008).

Photocatalytic Applications

  • In the field of photocatalytic degradation, 2,5-Dibromo-3-octylthiophene-derived polythiophenes have shown promising applications. Ansari et al. (2015) discussed the use of substituted polythiophenes for enhancing photocatalytic activity under UV or visible light irradiation, demonstrating its potential in environmental applications (Ansari et al., 2015).

Electrochromic and Optoelectronic Applications

  • Nicho et al. (2004) explored the synthesis and application of polythiophene derivatives, including those derived from 2,5-Dibromo-3-octylthiophene, in electrochromic devices. Their findings underscore the material's significance in the development of optoelectronic applications (Nicho et al., 2004).

Spectroscopic and Spectroelectrochemical Properties

  • The hybrid copolymer, poly(3-octyl-2,5-thienylene-co-3-oligoaniline-2,5-thienylene), synthesized using 2,5-Dibromo-3-octylthiophene, exhibited unique spectroscopic and spectroelectrochemical properties as investigated by Dufour et al. (2002). This research highlights the potential of 2,5-Dibromo-3-octylthiophene in creating materials with distinct electronic properties (Dufour et al., 2002).

Safety And Hazards

The safety data sheet for 2,5-Dibromo-3-octylthiophene advises against eating, drinking, or smoking when using this product. It recommends wearing protective gloves, clothing, eye protection, and face protection. It also advises avoiding breathing dust, fume, gas, mist, vapors, and spray, and recommends using only outdoors or in a well-ventilated area .

Future Directions

2,5-Dibromo-3-octylthiophene can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .

properties

IUPAC Name

2,5-dibromo-3-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGBSUPPENVFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402715
Record name 2,5-Dibromo-3-octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-octylthiophene

CAS RN

149703-84-4
Record name 2,5-Dibromo-3-octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
PT Wu, G Ren, C Li, R Mezzenga - Macromolecules, 2009 - doc.rero.ch
Conjugated polymer systems, including homopolymers, 1 alternating/random copolymers, 2 blends, 3 and block copolymers, 4, 5 as semiconductors for electronic and optoelectronic …
Number of citations: 222 doc.rero.ch
YT Chang, SL Hsu, MH Su… - Advanced Functional …, 2007 - Wiley Online Library
We have used Grignard metathesis polymerization to successfully synthesize a series of regioregular polythiophene copolymers that contain electron‐withdrawing and conjugated …
Number of citations: 77 onlinelibrary.wiley.com
YY Yu, WC Chien, CY Ciou, HC Wu - Thin solid films, 2011 - Elsevier
By optimizing the P3OT/CISe ratio, TiO 2 content in the P3OT/CISe active layer, annealing temperature and time, this study investigated hybrid Al/Ca/P3OT:CISe:TiO 2 /PEDOT:PSS/ITO …
Number of citations: 6 www.sciencedirect.com
TA Chen, X Wu, RD Rieke - Journal of the American Chemical …, 1995 - ACS Publications
A systematically regiocontrolled synthesis of poly (3-alkylthiophenes)(P3AT) mediated by Rieke zinc is reported. Rieke zinc undergoes oxidative addition to 2, 5-dibromo-3-…
Number of citations: 993 pubs.acs.org
V Tamilavan, M Song, SH Jin… - Journal of Polymer …, 2010 - Wiley Online Library
A series of three new 1‐(2,6‐diisopropylphenyl)‐2,5‐di(2‐thienyl)pyrrole‐based polymers such as poly[1‐(2,6‐diisopropylphenyl)‐2,5‐di(2‐thienyl)pyrrole] (PTPT), poly[1,4‐(2,5‐bis(…
Number of citations: 32 onlinelibrary.wiley.com
C Shi, Y Yao, Yang, Q Pei - Journal of the American Chemical …, 2006 - ACS Publications
Low band gap conjugated polymers with proper energy levels for charge transfer are required to achieve high-efficiency polymer solar cells. We report the synthesis and …
Number of citations: 357 pubs.acs.org
HK Shim, T Ahn, HY Lee, JI Lee - Macromolecular Research, 2001 - koreascience.kr
A series of poly (1, 4-phenylenevinylene-alt-3-alkyl-2, 5-thienylenevinylene) s (alkyl= hexyl [PPV-alt-6-TV] and octyl (PPV-alt-8-TV] group) have been synthesized by the Heck coupling …
Number of citations: 11 koreascience.kr
P Boufflet, G Bovo, L Occhi, HK Yuan… - Advanced Electronic …, 2018 - Wiley Online Library
The ability to modify or enhance the dielectric constant of semiconducting polymers can prove valuable for a range of optoelectronic and microelectronic applications. In the case of …
Number of citations: 19 onlinelibrary.wiley.com
PT Wu, G Ren, SA Jenekhe - Macromolecules, 2010 - ACS Publications
Random poly(3-butylthiophene-co-3-octylthiophene) of several compositions were synthesized and found to be highly crystalline in spite of the statistical arrangement of the different-…
Number of citations: 95 pubs.acs.org
JY Yoon, K Eo, M Kim, YK Kwon - Polymer, 2018 - Elsevier
A series of novel conjugated copolymers of poly[(3-alkylthiophene-2,5-diyl)-alt- (3-cyanothiophene-2,5-diyl)]s, (PACTs), containing electron-releasing 3-alkylyl thiophene-2,5-diyl (AT) …
Number of citations: 4 www.sciencedirect.com

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